molecular formula C15H26Cl2N2O3 B12417167 N-Methyl trimetazidine-d8 (dihydrochloride)

N-Methyl trimetazidine-d8 (dihydrochloride)

Cat. No.: B12417167
M. Wt: 361.3 g/mol
InChI Key: PXMIANPUSWGLQA-VVWBXAJLSA-N
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Description

N-Methyl trimetazidine-d8 (dihydrochloride) is a deuterated form of N-Methyl trimetazidine, a compound used primarily in scientific research. The deuterium labeling (d8) is used to trace the compound in various biochemical and pharmacological studies. The molecular formula of N-Methyl trimetazidine-d8 (dihydrochloride) is C15H18D8Cl2N2O3, and it has a molecular weight of 361.33 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl trimetazidine-d8 (dihydrochloride) involves the deuteration of N-Methyl trimetazidineThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of N-Methyl trimetazidine-d8 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl trimetazidine-d8 (dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-Methyl trimetazidine-d8 (dihydrochloride) is widely used in scientific research due to its deuterium labeling, which allows for precise tracking in biochemical and pharmacological studies. Its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to understand biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to trace drug metabolism and distribution.

    Industry: Applied in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of N-Methyl trimetazidine-d8 (dihydrochloride) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit fatty acid oxidation, thereby promoting glucose oxidation. This shift in metabolic pathways helps to reduce the production of acidic metabolites, which can exacerbate ischemic conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methyl trimetazidine-d8 (dihydrochloride) include:

Uniqueness

N-Methyl trimetazidine-d8 (dihydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various studies. This makes it particularly valuable in research applications where accurate tracing of the compound is essential .

Properties

Molecular Formula

C15H26Cl2N2O3

Molecular Weight

361.3 g/mol

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride

InChI

InChI=1S/C15H24N2O3.2ClH/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3;;/h5-6H,7-11H2,1-4H3;2*1H/i7D2,8D2,9D2,10D2;;

InChI Key

PXMIANPUSWGLQA-VVWBXAJLSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=C(C(=C(C=C2)OC)OC)OC)([2H])[2H])[2H].Cl.Cl

Canonical SMILES

CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC.Cl.Cl

Origin of Product

United States

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